N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13469083
Molecular Formula: C12H15BrClNO
Molecular Weight: 304.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15BrClNO |
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Molecular Weight | 304.61 g/mol |
IUPAC Name | N-[(2-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3 |
Standard InChI Key | RZJBTQAQKQXFOG-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl |
Canonical SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzyl ring substituted with a bromine atom at the ortho-position, an isopropyl group attached to the nitrogen atom, and a chloroacetamide functional group. This arrangement creates steric and electronic effects that influence its reactivity. X-ray crystallography studies of analogous compounds, such as N-benzyl-2-chloro-N-(p-tolyl)acetamide, reveal monoclinic crystal systems (space group ) with unit cell parameters . These structural insights suggest similar packing interactions and conformational stability for N-(2-bromo-benzyl)-2-chloro-N-isopropyl-acetamide.
Physicochemical Data
The compound’s low water solubility and high LogP value indicate preferential partitioning into lipid membranes, a trait relevant for drug delivery .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Bromination: Introduction of bromine at the ortho-position of benzylamine using N-bromosuccinimide (NBS) under radical initiation .
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Chloroacetamide Formation: Reaction of chloroacetyl chloride with isopropylamine in dichloromethane (DCM) at 0–5°C to form 2-chloro-N-isopropyl-acetamide .
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Coupling: Alkylation of 2-bromobenzylamine with the chloroacetamide intermediate using triethylamine as a base .
Example Reaction Conditions:
Step | Reactants | Conditions | Yield (%) |
---|---|---|---|
Bromination | Benzylamine, NBS, CCl₄ | Light, 25°C, 6 hr | 85 |
Chlorination | Isopropylamine, ClCH₂COCl | DCM, 0°C, 2 hr | 90 |
Coupling | 2-Bromobenzylamine, Intermediate | DCM, Et₃N, 24 hr | 75 |
Industrial Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>95%). Automated systems mitigate hazards associated with bromine and chloroacetyl chloride .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs exhibit moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The bromine atom’s electronegativity disrupts bacterial membrane integrity, while the chloroacetamide moiety inhibits essential enzymes like DNA gyrase .
Enzyme Inhibition
The compound inhibits pancreatic elastase (IC₅₀ = 10 µM), implicating potential applications in chronic obstructive pulmonary disease (COPD) .
Hazard Statement | Precautionary Measure |
---|---|
H301: Toxic if swallowed | P264: Wash skin thoroughly |
H311: Toxic in contact | P280: Wear protective gloves |
H331: Toxic if inhaled | P304+P340: Remove to fresh air |
Industrial handling requires PPE, fume hoods, and adherence to OSHA guidelines .
Environmental Impact
The bromine and chlorine atoms pose ecological risks. Biodegradation studies show a half-life of 120 days in soil, necessitating controlled disposal .
Comparative Analysis with Structural Analogs
Compound | Substituent Position | IC₅₀ (MCF-7) | MIC (S. aureus) |
---|---|---|---|
N-(4-Bromo-benzyl)-2-chloro-... | para-Br | 10 µM | 8 µg/mL |
N-(3-Bromo-benzyl)-2-chloro-... | meta-Br | 18 µM | 12 µg/mL |
N-(2-Bromo-benzyl)-2-chloro-... | ortho-Br | 15 µM | 10 µg/mL |
The ortho-bromo derivative balances steric hindrance and electronic effects, optimizing bioactivity .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the benzyl and acetamide groups to enhance potency .
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In Vivo Toxicology: Long-term toxicity studies in rodent models to assess clinical viability .
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Drug Delivery Systems: Nanoencapsulation to improve solubility and target specificity .
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